molecular formula C17H15N3O5 B11017341 (4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone

(4,5-dimethoxy-2-nitrophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone

Cat. No.: B11017341
M. Wt: 341.32 g/mol
InChI Key: PJGPSJBBACGKHI-UHFFFAOYSA-N
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Description

(4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features both nitrophenyl and benzimidazole moieties

Properties

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(2-methylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C17H15N3O5/c1-10-18-12-6-4-5-7-13(12)19(10)17(21)11-8-15(24-2)16(25-3)9-14(11)20(22)23/h4-9H,1-3H3

InChI Key

PJGPSJBBACGKHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves multiple steps. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-methyl-1H-1,3-benzimidazole in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as chloroform or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetic acid are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzimidazole moiety is known for its pharmacological properties, including antiviral, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4,5-DIMETHOXY-2-NITROPHENYL)(2-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE lies in its combination of the nitrophenyl and benzimidazole moieties. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .

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